molecular formula C5H5ClIN3 B3027816 5-Chloro-6-iodopyridine-2,3-diamine CAS No. 1394373-23-9

5-Chloro-6-iodopyridine-2,3-diamine

Cat. No. B3027816
CAS RN: 1394373-23-9
M. Wt: 269.47
InChI Key: HMQJGGSXOZIWMD-UHFFFAOYSA-N
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Description

The compound 5-Chloro-6-iodopyridine-2,3-diamine is a halogenated pyridine derivative, which is not directly mentioned in the provided papers. However, similar compounds with halogen substituents on a pyridine ring have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of halogenated pyridines can be complex, involving multiple steps such as diazotization, iodination, and substitution reactions. For instance, 2-chloro-3-iodopyridine, a related compound, was synthesized from 2-chloro-3-pyridinamine with a yield of about 80%, indicating a relatively efficient process . This suggests that the synthesis of 5-Chloro-6-iodopyridine-2,3-diamine might also involve similar steps and could potentially yield a high purity product if optimized correctly.

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be determined using techniques such as X-ray diffraction, as seen in the study of 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide . The presence of halogen atoms can lead to various intermolecular interactions, such as halogen bonding, which can influence the crystal packing and stability of the compound .

Chemical Reactions Analysis

Halogenated pyridines can undergo a variety of chemical reactions, including halogen dance reactions, which allow for the functionalization of the pyridine ring at different positions . The reactivity of these compounds can be further explored through reactions with electrophiles, nucleophiles, and other reagents, leading to a wide range of derivatives with potential applications in drug development and other fields .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as solubility, melting point, and reactivity, are influenced by the nature and position of the halogen substituents. For example, the introduction of electron-withdrawing groups like chlorine and iodine can affect the electron density of the pyridine ring, altering its reactivity patterns . Spectroscopic methods, including IR and NMR, are commonly used to confirm the structure and purity of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-6-iodopyridine-2,3-diamine serves as a versatile building block in the synthesis of various chemically complex structures. Wu et al. (2022) highlighted its utility in creating pentasubstituted pyridines, emphasizing its significance in medicinal chemistry research (Wu et al., 2022). Similarly, Schlosser and Bobbio (2002) demonstrated its role in the synthesis of various halopyridines, underlining its capacity to form structural manifolds from a common precursor (Schlosser & Bobbio, 2002).

Applications in Organic Synthesis

Bobbio and Schlosser (2001) explored the regiochemical flexibility of this compound, revealing its potential in functionalizing trihalopyridines at specific positions, offering new possibilities in pharmaceutical research (Bobbio & Schlosser, 2001). Lechel et al. (2012) discovered its unexpected role in forming iodo[1,3]dioxolo[4,5‐c]pyridine derivatives, a process useful in the synthesis of pyridine-containing macrocycles (Lechel et al., 2012).

Advanced Chemical Reactions

Marzi et al. (2001) demonstrated the compound’s application in selectively functionalizing dichloropyridines, contributing to the development of new molecular structures (Marzi, Bigi, & Schlosser, 2001). Additionally, Xie et al. (2012) highlighted its use in iodination reactions, which have significant implications in medical applications (Xie et al., 2012).

Crystallographic Studies

Hanuza et al. (1997) conducted a crystallographic study on a related compound, revealing insights into molecular disorder and intermolecular interactions, relevant for understanding the structural properties of similar halopyridines (Hanuza et al., 1997).

Safety And Hazards

The safety data sheet for 5-Chloro-6-iodopyridine-2,3-diamine suggests using dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting . Firefighters are advised to wear self-contained breathing apparatus if necessary . More detailed safety and hazard information would be found in the material safety data sheet (MSDS) for the compound .

properties

IUPAC Name

5-chloro-6-iodopyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClIN3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQJGGSXOZIWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)I)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295262
Record name 5-Chloro-6-iodo-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-iodopyridine-2,3-diamine

CAS RN

1394373-23-9
Record name 5-Chloro-6-iodo-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394373-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-iodo-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-chloro-6-iodo-3-nitropyridin-2-amine (18.9 g, 63.1 mmol) in EtOH (100 mL) was added tin (II) chloride dihydrate (57 g, 252 mmol). The mixture was heated at 70° C. for 0.5 h. The r×n was warmed to rt and treated with a slurry of 150 mL water and 60 g KF and stirred for 0.5 h. The mixture was then partitioned between ethyl acetate (300 mL) and water (300 mL). The ethyl acetate layer was washed with brine, dried over magnesium sulfate and filtered through a 100 g pad of silica gel. The filtrate was concentrated and dried under vacuum to give an off-white solid, which was used in next step without further purification. LC-MS: calculated for C5H5ClIN3 269.47, observed m/e: 269.99 (M+H)+ (Rt 1.35/5 min)
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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